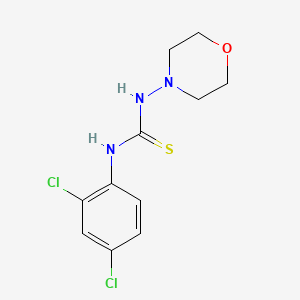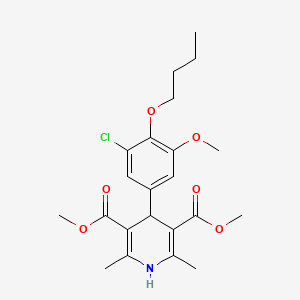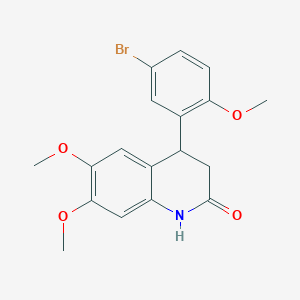![molecular formula C21H24N4O4 B4136056 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4136056.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide
Descripción general
Descripción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INH1 has been found to inhibit the activity of ROCK1, a protein kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mecanismo De Acción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibits the activity of ROCK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates involved in various cellular processes. ROCK1 inhibition by N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to reduce actin stress fiber formation, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to have various biochemical and physiological effects, including reducing cancer cell proliferation and migration, improving cardiac function, and reducing neuronal apoptosis. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has also been found to reduce the expression of inflammatory cytokines and chemokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for ROCK1 inhibition. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide also has some limitations, including its low solubility in aqueous solutions and potential off-target effects on other protein kinases.
Direcciones Futuras
There are several future directions for the scientific research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide. One potential direction is the development of more potent and selective inhibitors of ROCK1 that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the role of ROCK1 in other cellular processes and diseases, such as immune cell function and autoimmune diseases. Additionally, the potential combination of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide with other therapeutic agents for synergistic effects should be explored.
Aplicaciones Científicas De Investigación
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been extensively studied in various scientific research fields, including cancer research, cardiovascular disease research, and neurodegenerative disease research. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to inhibit the proliferation and migration of cancer cells by targeting ROCK1, which is overexpressed in various types of cancers. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. Furthermore, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to have neuroprotective effects by reducing neuronal apoptosis and improving cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-15(2)21(27)24-12-10-23(11-13-24)19-9-4-3-8-18(19)22-20(26)16-6-5-7-17(14-16)25(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHTXDRPNBMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
![3-(2,4-dichlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4136005.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)

amino]phenol](/img/structure/B4136051.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4136069.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4136082.png)
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)